molecular formula C21H20F4N2O2 B1681926 Tarafenacin CAS No. 385367-47-5

Tarafenacin

Cat. No.: B1681926
CAS No.: 385367-47-5
M. Wt: 408.4 g/mol
InChI Key: UXZDMXYRRQJIBJ-IBGZPJMESA-N
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Biochemical Analysis

Biochemical Properties

Tarafenacin plays a crucial role in biochemical reactions by selectively inhibiting the M3 muscarinic acetylcholine receptor. This receptor is primarily involved in smooth muscle contraction, glandular secretion, and other parasympathetic nervous system functions . This compound exhibits a high binding affinity for the M3 receptor (Ki = 0.19 nM), with a selectivity approximately 200 times greater than for the M2 receptor . This selectivity is essential for its therapeutic efficacy and reduced side effects.

Cellular Effects

This compound influences various cellular processes by inhibiting the M3 muscarinic acetylcholine receptor. This inhibition leads to a reduction in smooth muscle contractions, particularly in the bladder, which is beneficial for treating overactive bladder syndrome . Additionally, this compound affects cell signaling pathways by blocking the receptor-mediated activation of phospholipase C, which in turn reduces the production of inositol trisphosphate and diacylglycerol . These changes impact gene expression and cellular metabolism, ultimately leading to decreased muscle contractions and glandular secretions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the M3 muscarinic acetylcholine receptor, thereby preventing the binding of acetylcholine . This competitive inhibition blocks the receptor’s activation and subsequent downstream signaling pathways. By inhibiting the receptor, this compound reduces the activation of phospholipase C, leading to decreased levels of inositol trisphosphate and diacylglycerol . These molecules are critical for calcium release from intracellular stores and protein kinase C activation, respectively, which are essential for smooth muscle contraction and glandular secretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that this compound maintains its efficacy in reducing smooth muscle contractions and glandular secretions over extended periods

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, this compound effectively reduces bladder contractions without significant adverse effects . At higher doses, some toxic effects, such as dry mouth and constipation, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse reactions.

Metabolic Pathways

This compound is metabolized primarily in the liver, involving cytochrome P450 enzymes . The main metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces. The involvement of specific enzymes and cofactors in these metabolic pathways is crucial for understanding the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cell membranes and reach its target receptors.

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it binds to the M3 muscarinic acetylcholine receptor . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, post-translational modifications, such as phosphorylation, may influence this compound’s activity and function by altering its binding affinity and receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tarafenacin can be synthesized through a multi-step process involving the formation of a carbamate linkage. The synthesis typically begins with the preparation of the intermediate compounds, followed by the coupling of these intermediates to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tarafenacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified aromatic compounds .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZDMXYRRQJIBJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319099
Record name Tarafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385367-47-5
Record name Tarafenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385367-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tarafenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tarafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARAFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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